molecular formula C7H6F2O B6237022 3,4-difluoro-2-methylphenol CAS No. 1232774-26-3

3,4-difluoro-2-methylphenol

Cat. No.: B6237022
CAS No.: 1232774-26-3
M. Wt: 144.1
InChI Key:
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Description

3,4-Difluoro-2-methylphenol is an organic compound with the molecular formula C7H6F2O It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-2-methylphenol typically involves the fluorination of 2-methylphenol (o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the aromatic ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3,4-Difluoro-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The fluorine atoms can also influence the compound’s electronic properties, making it more reactive in certain chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-2-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing effect of the fluorine atoms can enhance the compound’s acidity and reactivity in nucleophilic substitution reactions .

Properties

CAS No.

1232774-26-3

Molecular Formula

C7H6F2O

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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